2-(Aminooxy)ethanol hydrochloride chemical structure and properties
2-(Aminooxy)ethanol hydrochloride chemical structure and properties
CAS: 37816-49-2 | Formula: C₂H₈ClNO₂ | MW: 113.54 g/mol [1]
Executive Summary
2-(Aminooxy)ethanol hydrochloride is a specialized bifunctional linker used extensively in bioconjugation, drug discovery, and proteolysis-targeting chimera (PROTAC) development.[1] Distinguished by its aminooxy (–O–NH₂) moiety, this molecule exhibits enhanced nucleophilicity compared to standard amines due to the α-effect. This unique chemical property allows for chemoselective ligation with aldehydes and ketones under mild, aqueous conditions to form stable oxime linkages, avoiding the side reactions typical of standard amine conjugations.[2]
This guide details the structural properties, synthesis, and experimental protocols for utilizing 2-(Aminooxy)ethanol hydrochloride in high-fidelity bioconjugation.[1]
Chemical Profile & Properties[2][3][4][5][6][7][8]
Structural Identity
The molecule consists of an ethylene glycol backbone terminated by a hydroxyl group on one end and an aminooxy group on the other, supplied as the hydrochloride salt to ensure stability.[2]
| Property | Specification |
| IUPAC Name | 2-(Aminooxy)ethanol hydrochloride |
| CAS Number | 37816-49-2 (Salt) / 3279-95-6 (Free Base) |
| Molecular Formula | C₂H₇NO₂[1][3] · HCl |
| Molecular Weight | 113.54 g/mol (Salt) / 77.08 g/mol (Free Base) |
| Physical State | Hygroscopic crystalline solid (Salt) / Colorless oil (Free Base) |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| pKa | ~4.5 (Aminooxy group) – Significantly lower than alkyl amines (~10.5) |
| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen) |
1H NMR Signature (D₂O)
The methylene protons display a distinct splitting pattern due to the heteroatom environment:
Mechanistic Chemistry: The Alpha-Effect
The utility of 2-(Aminooxy)ethanol stems from the α-effect , a phenomenon where the presence of an adjacent atom with a lone pair (oxygen) increases the nucleophilicity of the amine nitrogen.[1]
Why It Matters
-
Enhanced Reactivity: The aminooxy group reacts 10–100x faster with carbonyls than simple alkyl amines.[2]
-
Lower pKa: The pKa of ~4.5 means the group remains unprotonated (and nucleophilic) at acidic pH (4.0–5.0), a condition where standard amines (pKa ~10) are protonated and unreactive.
-
Stability: The resulting oxime bond (C=N-O-) is hydrolytically far more stable than the Schiff base (imine) formed by standard amines.
Figure 1: Mechanistic comparison showing how lone-pair repulsion (alpha-effect) enhances nucleophilicity.
Synthesis & Manufacturing
While commercially available, the synthesis of 2-(Aminooxy)ethanol hydrochloride typically follows the N-Hydroxyphthalimide (NHPI) route to prevent over-alkylation.[1]
Laboratory Scale Protocol
-
Coupling: React N-hydroxyphthalimide with 2-bromoethanol in the presence of a base (TEA or DBU) in DMF at 60°C.
-
Workup: Precipitate the intermediate phthalimide-protected linker.
-
Deprotection: Treat with hydrazine hydrate (Ing-Manske procedure) in refluxing ethanol.
-
Salt Formation: Filter off the phthalhydrazide byproduct. Treat the filtrate with HCl/Dioxane to precipitate the target hydrochloride salt.
-
Purification: Recrystallization from EtOH/Et₂O.
Application: Bioconjugation (Oxime Ligation)
The primary application is the chemoselective labeling of biomolecules (proteins, glycans) containing aldehydes or ketones.[2]
Aniline Catalysis
While the reaction proceeds spontaneously at pH 4.5, the addition of aniline (or p-phenylenediamine) accelerates the rate by 10–100 fold. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the aminooxy group.[2]
Experimental Protocol: Protein Labeling
Reagents:
-
Protein with aldehyde handle (100 µM)[1]
-
2-(Aminooxy)ethanol HCl (5 mM, 50 equiv.)
-
Catalyst: Aniline (100 mM)[2]
-
Buffer: 0.1 M NaOAc/AcOH, pH 4.5[2]
Workflow:
-
Buffer Prep: Prepare 100 mM acetate buffer adjusted to pH 4.5.
-
Catalyst Addition: Add aniline to the buffer (final 100 mM). Note: Aniline can alter pH; re-adjust to 4.5 if necessary.[2]
-
Linker Addition: Dissolve 2-(Aminooxy)ethanol HCl in water and add to the protein solution.
-
Incubation: React for 1–4 hours at room temperature (25°C).
-
Quenching/Purification: Remove excess linker and catalyst via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.
Figure 2: The aniline-catalyzed oxime ligation pathway, highlighting the Schiff base intermediate.
Emerging Applications in Drug Discovery
PROTAC Linker Design
2-(Aminooxy)ethanol serves as a critical "anchor" point in PROTAC (Proteolysis Targeting Chimera) synthesis.[1]
-
Role: The hydroxyl group is converted to an alkyl halide or tosylate for attachment to the E3 ligase ligand (e.g., Thalidomide derivative).[2]
-
Connection: The aminooxy group is then reacted with a ketone-functionalized Target of Interest (POI) ligand.
-
Advantage: The resulting oxime ether linker provides a different solubility profile and rigidity compared to standard PEG linkers, often improving cell permeability.[2]
Glyco-Engineering
Metabolic oligosaccharide engineering (MOE) incorporates unnatural sugars with ketone handles into cell surface glycans. 2-(Aminooxy)ethanol derivatives are used to probe these surfaces, attaching fluorophores or drugs to the cell exterior with high specificity.[1]
Handling, Stability & Safety
Hygroscopicity Warning
The hydrochloride salt is hygroscopic . Exposure to ambient moisture will cause the solid to deliquesce into a sticky oil, making accurate weighing difficult and potentially hydrolyzing the salt over long periods.[2]
-
Protocol: Always equilibrate the vial to room temperature before opening. Weigh quickly or use a dry box.
Safety Hazards[6][10][11][12][13][14]
-
Corrosivity: Like many amine salts, it can cause skin irritation and serious eye damage.[2]
-
Toxicity: Aminooxy compounds can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes. Handle with appropriate PPE (gloves, goggles, fume hood).[2]
References
-
Oxime Ligation Kinetics: Dirksen, A., & Dawson, P. E. (2008).[2] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry. Link[1]
-
Aniline Catalysis: Dirksen, A., et al. (2006).[2] "Nucleophilic catalysis of oxime ligation." Angewandte Chemie International Edition. Link[1]
-
PROTAC Linker Chemistry: Burslem, G. M., & Crews, C. M. (2020).[2] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell. Link[1]
-
Synthesis Protocol: Kalia, J., & Raines, R. T. (2008).[2] "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methylcyclopentane | C6H12 | CID 7296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2-(aminooxy)- | C2H7NO2 | CID 3014186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
